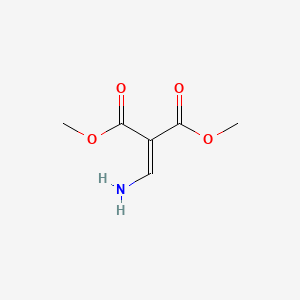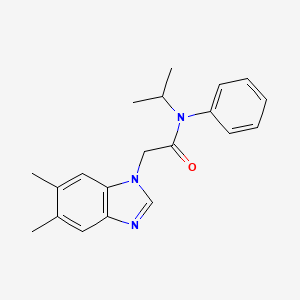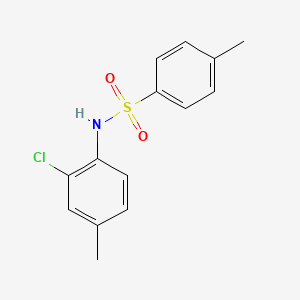
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide, also known as DDPC, is a chemical compound that has shown potential in scientific research. DDPC belongs to the class of pyridine carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its potential as an antitumor and anti-inflammatory agent. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to have low toxicity in normal cells. However, one limitation of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for research on 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide. One direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide as a combination therapy with other antitumor or anti-inflammatory agents. Another direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in animal models of cancer and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide for its potential use in clinical settings.
In conclusion, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound that has shown potential in scientific research for its antitumor and anti-inflammatory properties. Further studies are needed to determine its optimal use in clinical settings.
Synthesis Methods
The synthesis of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves the reaction of 2,5-dichloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 2,5-dichloroaniline. The resulting product is then purified to obtain 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide.
Scientific Research Applications
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been studied for its potential as an antitumor agent. Research has shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-2-8(14)10(4-7)18-12(19)6-3-9(15)11(16)17-5-6/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHVLJMPJIHGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)
![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)
![Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate](/img/structure/B2583200.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
